tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, with a 3-bromo-5-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated aromatic compound under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Aromatic Compounds: Resulting from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s structural features make it a useful probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine substituent and carbamate group play key roles in binding to these targets, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the aromatic substituent.
tert-Butyl (3-bromo-2-methylphenyl)carbamate: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness: tert-Butyl (1-(3-bromo-5-methylphenyl)ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromo-5-methylphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-11(8-12(15)7-9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXHUNZGSQMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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